2'-Deoxyadenosine-1'-13C Monohydrate
説明
Significance of Carbon-13 Enrichment in Nucleosides for Mechanistic Studies
Carbon is the backbone of all organic molecules, including the nucleosides that constitute DNA and RNA. Enriching nucleosides with Carbon-13 (¹³C) provides a powerful tool for investigating the mechanisms of nucleic acid metabolism, DNA replication and repair, and the interactions of DNA with other molecules. The ¹³C nucleus possesses a nuclear spin that makes it detectable by NMR spectroscopy, a technique that provides detailed information about the chemical environment and connectivity of atoms within a molecule.
By incorporating ¹³C-labeled nucleosides into DNA or RNA, scientists can probe the structure and dynamics of these vital macromolecules. nih.gov This approach is particularly valuable for studying the conformational changes that occur during biological processes. Furthermore, in metabolic flux analysis, ¹³C-labeled nucleosides can be used to trace the pathways of carbon atoms as they are incorporated into new DNA and RNA molecules, providing a quantitative map of nucleotide biosynthesis and degradation. nih.govvanderbilt.edu
Rationale for Utilizing 2'-Deoxyadenosine-1'-13C Monohydrate as a Research Probe and Tracer
2'-Deoxyadenosine (B1664071) is a fundamental building block of DNA. The specificity of labeling this molecule at the 1'-carbon position of the deoxyribose sugar—creating this compound—offers distinct advantages for detailed mechanistic studies. This specific labeling allows researchers to focus their analytical lens on a precise location within the molecule, providing clearer and more interpretable data.
Advantages of Site-Specific Labeling over Uniform Labeling in Complex Systems
In uniform labeling, all carbon atoms in a molecule are replaced with ¹³C. While this approach can be useful, it often leads to complex NMR spectra with extensive signal overlap, especially in large biomolecules or complex mixtures. vanderbilt.edu This is due to the coupling between adjacent ¹³C atoms, which splits the NMR signals into complicated patterns.
Site-specific labeling, such as in this compound, overcomes this challenge by introducing a single ¹³C atom at a defined position. nih.govnih.gov This results in a much simpler NMR spectrum, where the signal from the labeled carbon is a distinct singlet, free from the complexities of ¹³C-¹³C coupling. nih.gov This spectral simplification is crucial for unambiguously assigning signals and accurately measuring dynamic processes. nih.gov
| Labeling Strategy | Expected 13C NMR Signal for the Labeled Carbon | Key Advantage | Primary Application |
|---|---|---|---|
| Uniformly 13C Labeled 2'-Deoxyadenosine | Complex multiplets due to 13C-13C coupling | Provides information on all carbon positions simultaneously | Gross structural determination |
| 2'-Deoxyadenosine-1'-13C Monohydrate (Site-Specific) | Sharp singlet for the 1'-carbon | Simplified spectra, reduced signal overlap, and enhanced resolution | Detailed mechanistic and dynamic studies of the glycosidic bond and sugar pucker |
Role in Overcoming Spectral Overlap in NMR and Enhancing Specificity in MS
Overcoming Spectral Overlap in NMR: The simplification of NMR spectra afforded by site-specific labeling is a significant advantage. In a complex biological sample, the signals from numerous molecules can overlap, making it difficult to isolate the signal of interest. By using this compound, researchers can easily identify and track the signal from the 1'-carbon of the deoxyadenosine (B7792050) moiety, even in the presence of many other compounds. This allows for precise measurements of chemical shifts, which are sensitive to the local electronic environment and can provide information about molecular interactions and conformational changes. nih.govnih.gov
| Carbon Position | Unlabeled 2'-Deoxyadenosine (Natural Abundance) | Hypothetical Uniformly 13C Labeled (Complex Spectrum) | 2'-Deoxyadenosine-1'-13C (Observed Signal) |
|---|---|---|---|
| C1' | ~84.5 | Multiplet centered around 84.5 ppm | Singlet at ~84.5 ppm |
| C2' | ~39.8 | Multiplet centered around 39.8 ppm | Signal at natural abundance |
| C3' | ~71.2 | Multiplet centered around 71.2 ppm | Signal at natural abundance |
| C4' | ~87.9 | Multiplet centered around 87.9 ppm | Signal at natural abundance |
| C5' | ~62.3 | Multiplet centered around 62.3 ppm | Signal at natural abundance |
Note: Chemical shifts are approximate and can vary with experimental conditions. The key takeaway is the simplification of the signal for the labeled position. nih.govresearchgate.net
Enhancing Specificity in Mass Spectrometry: In mass spectrometry, molecules are identified by their mass-to-charge ratio (m/z). This compound has a mass that is one unit higher than its unlabeled counterpart due to the presence of the ¹³C atom. This mass difference allows for its clear distinction and quantification in a complex mixture.
A common application is its use as an internal standard in quantitative MS-based assays. nih.gov An internal standard is a compound of known concentration that is added to a sample to help correct for variations in sample preparation and instrument response. Because this compound is chemically identical to the unlabeled molecule, it behaves similarly during extraction and ionization, but is detected at a different m/z. This allows for highly accurate and precise quantification of the unlabeled 2'-deoxyadenosine in the sample. nih.gov
| Analyte | Mass-to-Charge Ratio (m/z) of [M+H]+ | Role in Analysis | Advantage |
|---|---|---|---|
| Unlabeled 2'-Deoxyadenosine | 252.1 | Target molecule for quantification | - |
| 2'-Deoxyadenosine-1'-13C | 253.1 | Internal Standard | Co-elutes with the analyte, corrects for matrix effects and variations in ionization, leading to improved accuracy and precision. nih.gov |
特性
CAS番号 |
446276-63-7 |
|---|---|
分子式 |
C₉¹³CH₁₅N₅O₄ |
分子量 |
270.26 |
製品の起源 |
United States |
Advanced Spectroscopic Applications of 2 Deoxyadenosine 1 13c Monohydrate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies
The conformation of a nucleic acid is not static; it is a dynamic ensemble of structures that dictates its biological function. ¹³C NMR spectroscopy, empowered by isotopic labeling, serves as a critical tool to characterize these conformational states and the transitions between them. nih.gov The chemical environment of each carbon nucleus is exquisitely sensitive to local geometry, making ¹³C chemical shifts and coupling constants rich sources of structural information. nih.gov
The flexibility of the five-membered deoxyribose ring, known as sugar pucker, and the rotation around the glycosidic bond connecting the sugar to the nucleobase are fundamental determinants of nucleic acid structure, defining whether a helix adopts an A-form, B-form, or Z-form conformation. researchgate.net
Sugar Pucker Conformation: The deoxyribose ring typically exists in a dynamic equilibrium between two major conformations: C2'-endo (S-type, characteristic of B-DNA) and C3'-endo (N-type, characteristic of A-DNA and RNA). nih.govresearchgate.net Solid-state and solution NMR studies have demonstrated a strong correlation between the sugar pucker and the ¹³C chemical shifts of the sugar carbons. nih.govnih.gov Specifically, C3'-endo conformers exhibit C3' and C5' chemical shifts that are significantly upfield (by 5-10 ppm) compared to C2'-endo conformers. nih.govosti.gov Smaller, yet significant, differences are also observed for the C2' and C4' carbons, which can help distinguish between C2'-endo and C3'-exo puckers. nih.govosti.gov The chemical shifts of C1' and C4' are also effective reporters for differentiating between the major C2'-endo and C3'-endo states. oup.com Labeling with 2'-Deoxyadenosine-1'-¹³C Monohydrate allows for precise measurement of the C1' chemical shift, contributing a key parameter to the determination of the sugar conformation.
Table 1: Influence of Sugar Pucker Conformation on Deoxyribose ¹³C Chemical Shifts This table presents generalized findings from multiple studies. Absolute chemical shift values can vary based on sequence context and experimental conditions.
| Carbon Atom | Chemical Shift Change from C2'-endo to C3'-endo | Typical Chemical Shift Difference (ppm) |
| C1' | Modest change, also sensitive to glycosidic angle | < 2 |
| C2' | Downfield shift | Small but significant |
| C3' | Significant upfield shift | 5 - 10 |
| C4' | Downfield shift | Small but significant |
| C5' | Significant upfield shift | 5 - 10 |
Scalar (J) couplings, which arise from the interaction of nuclear spins through bonding electrons, provide invaluable information about dihedral angles and molecular connectivity. umich.eduorganicchemistrydata.org The specific incorporation of a ¹³C label facilitates the measurement of both one-bond and long-range heteronuclear J-couplings that are otherwise difficult to access. nih.gov
Intra-nucleotide Couplings: These couplings occur between nuclei within the same nucleotide residue. They are crucial for defining the conformation of the deoxyribose ring and the glycosidic bond. For instance, ¹J(C1'-H1') and long-range ³J(C,H) couplings are used in the analysis of sugar pucker and the χ angle. nih.govnih.gov The measurement of homonuclear carbon-carbon couplings, such as ¹J(C1',C2'), ¹J(C3',C4'), and ²J(C1',C3'), can provide further restraints on the sugar conformation. nih.govosti.gov
Inter-nucleotide Couplings: These couplings between nuclei in adjacent residues define the conformation of the phosphodiester backbone. Key backbone torsion angles, such as ε, are determined by analyzing heteronuclear couplings between the sugar carbons and the bridging phosphorus atom (e.g., ³J(C4'-P) and ³J(C2'-P)). oup.com Experiments like the (H)CPC-TOCSY are designed to correlate a phosphorus nucleus with the C4' nuclei of the adjacent nucleotides through these J(C,P) couplings, enabling sequential assignment and backbone structure determination. nih.gov
Table 2: J-Couplings for Nucleic Acid Structural Analysis
| J-Coupling | Type | Structural Parameter Determined |
| ³J(H1'-H2') / ³J(H1'-H2'') | Intra-nucleotide | Sugar Pucker Conformation |
| ³J(C2/4/6/8 - H1') | Intra-nucleotide | Glycosidic Torsion Angle (χ) |
| ¹J(C-C) (e.g., ¹J(C1'-C2')) | Intra-nucleotide | Sugar Pucker Conformation |
| ³J(C4'-P) / ³J(C2'-P) | Inter-nucleotide | Backbone Torsion Angle (ε) |
| ³J(H3'-P) | Inter-nucleotide | Backbone Torsion Angle (ε) |
Probing Molecular Interactions: Protein-Nucleic Acid and Ligand-Nucleic Acid Binding
Understanding how nucleic acids are recognized by proteins and small molecule ligands is fundamental to biology and drug design. acs.orgacs.org Incorporating 2'-Deoxyadenosine-1'-¹³C Monohydrate into a DNA sequence provides a sensitive spectroscopic handle to monitor these interactions from the perspective of the nucleic acid. oup.comnih.gov
When a small, isotopically labeled DNA molecule binds to a large protein, its NMR properties are dramatically altered. This change can be exploited using specialized experiments to determine the structure of the DNA in its bound state.
Transferred NOE (TRNOE): This is a powerful method for determining the conformation of a ligand when it is in fast exchange between a free state and a state bound to a large macromolecule. researchgate.netglycopedia.eu In the bound state, the ligand tumbles slowly with the protein, leading to large, negative Nuclear Overhauser Effects (NOEs). These NOEs are "transferred" via chemical exchange to the free ligand population, where they can be easily observed. glycopedia.eu By measuring a series of TRNOE spectra, one can calculate inter-proton distances and determine the three-dimensional structure of the nucleic acid as it exists within the binding pocket of the protein. nih.govcapes.gov.br The use of a ¹³C label allows for ¹³C-filtered or -edited NOESY experiments, which simplify the crowded proton spectrum and help resolve ambiguities, leading to more accurate structures. nih.gov
Cross-Correlated Relaxation (CCR): CCR arises from the interference between two different relaxation mechanisms, such as the ¹³C-¹H dipole-dipole interaction and the ¹³C chemical shift anisotropy (CSA). nih.gov The rate of CCR is dependent on the relative orientation of the interacting tensors and the rotational correlation time of the molecule. northwestern.edu In large protein-nucleic acid complexes, which tumble slowly in solution, CCR effects become significant. pnas.orgnih.gov These effects can be used to obtain information on the local structure and dynamics, such as determining dihedral angles between internuclear bond vectors without relying on Karplus-type relationships. northwestern.edu Furthermore, CCR can be exploited in polarization transfer experiments (e.g., CRINEPT-TROSY) to enhance signal intensity for very large biomolecular assemblies, extending the size limit of systems that can be studied by solution NMR. pnas.orgnih.gov
When a DNA molecule containing 2'-Deoxyadenosine-1'-¹³C Monohydrate binds to an enzyme, the ¹³C label serves as a precise reporter on the conformation and dynamics at that specific position within the complex. acs.orgnih.gov
NMR experiments can directly probe the structure of the bound nucleic acid. For example, ¹³C-edited NOESY experiments can be used to measure intramolecular NOEs exclusively within the labeled ligand, providing distance restraints to define its bound conformation. nih.gov This is crucial because the conformation of DNA can change significantly upon binding to a protein. nih.gov
Furthermore, ¹³C relaxation dispersion NMR is a technique that can characterize the kinetics of ligand binding and identify transient, low-population conformational states that may be critical for function. nih.govtamu.edu By measuring the effective transverse relaxation rate (R₂) as a function of an applied radiofrequency field, one can extract exchange rates between the free and bound states, as well as the chemical shifts of the bound species. nih.gov This provides a detailed picture of the binding process and the conformational landscape of the nucleic acid when interacting with its protein partner.
Applications in Isotope-Filtered and Chemical Shift-Edited NMR Experiments for Complex Systems
The strategic incorporation of a ¹³C isotope at the 1'-position of 2'-deoxyadenosine (B1664071) provides a powerful tool for Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the study of complex biological systems. This specific labeling enables the use of isotope-filtered and chemical shift-edited NMR experiments, which are designed to simplify crowded spectra and selectively observe specific interactions. nih.govrsc.org These techniques are invaluable for elucidating the structure and dynamics of protein-nucleic acid complexes and large RNA molecules. nih.govresearchgate.net
Isotope-filtering experiments, such as the ¹³C-filtered NOESY (Nuclear Overhauser Effect Spectroscopy), are designed to distinguish between protons attached to ¹²C and those attached to the labeled ¹³C nucleus. researchgate.netru.nl In a complex of a ¹³C-labeled DNA or RNA molecule with an unlabeled protein, for instance, a ¹³C-filtered NOESY experiment can suppress intramolecular NOEs within the unlabeled binding partner, allowing for the selective detection of intermolecular NOEs at the protein-nucleic acid interface. ru.nld-nb.info This simplifies the spectral analysis by removing overwhelming signals from the unlabeled component, making it possible to identify the specific atoms involved in the binding interaction. nih.gov
Similarly, isotope-edited NMR experiments leverage the ¹³C label to select for signals originating only from the labeled molecule. nih.gov For example, in a crowded 'fingerprint' NOESY region where many signals overlap, editing the spectrum for protons attached to ¹³C can reduce the observed cross-peaks to only those involving the labeled nucleotide. nih.gov By combining strategic ¹³C labeling patterns (e.g., at the C1' or C2' position of the ribose) with isotope filtering and editing, researchers can systematically assign non-exchangeable proton resonances in large RNA molecules, which is a significant challenge with uniformly labeled samples due to ¹³C–¹³C spin–spin coupling. nih.gov This approach effectively reduces spectral complexity and provides a clear window into the local environment and through-space connectivities of the labeled 2'-deoxyadenosine residue within a larger macromolecular assembly. d-nb.info
Mass Spectrometry (MS) Based Methodologies in Quantitative and Mechanistic Research
Quantitative Analysis via Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is recognized as a gold standard for the highly accurate and precise quantification of molecules in complex biological matrices. nih.govtandfonline.com The use of a stable isotope-labeled internal standard, such as 2'-Deoxyadenosine-1'-¹³C, is central to this methodology. researchgate.net This labeled compound is chemically identical to the endogenous (unlabeled) 2'-deoxyadenosine but has a greater mass, allowing it to be distinguished by a mass spectrometer. researchgate.net
The core principle of IDMS involves adding a known amount of the ¹³C-labeled internal standard to a biological sample at the earliest stage of sample preparation. nih.gov The labeled standard and the unlabeled analyte behave identically during all subsequent extraction, purification, and derivatization steps. researchgate.net Any sample loss during this workup will affect both the analyte and the standard equally, meaning the ratio of the labeled to the unlabeled compound remains constant.
During analysis, typically performed with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the analyte and the internal standard are separated chromatographically and then detected by the mass spectrometer. nih.govresearchgate.net By measuring the ratio of the signal intensity of the endogenous 2'-deoxyadenosine to that of the spiked 2'-Deoxyadenosine-1'-¹³C, the absolute quantity of the endogenous nucleoside in the original sample can be determined with exceptional specificity and accuracy. tandfonline.com This approach corrects for variations in sample recovery and matrix effects that can interfere with other quantitative methods. IDMS is particularly crucial for quantifying DNA adducts and nucleosides present at low concentrations in tissues and biofluids. nih.govtandfonline.com
| Feature | Description | Relevance of 2'-Deoxyadenosine-1'-¹³C |
| Principle | A known quantity of an isotope-labeled version of the analyte is added to the sample. | Serves as the ideal internal standard for quantifying endogenous 2'-deoxyadenosine. |
| Methodology | The ratio of the natural analyte to the labeled standard is measured using MS. | The mass difference between ¹³C-labeled and unlabeled 2'-deoxyadenosine allows for distinct detection. |
| Advantage | Corrects for sample loss during preparation and matrix effects during analysis. | Ensures high accuracy and precision in complex biological samples like cell extracts or urine. tandfonline.comresearchgate.net |
| Application | Gold standard for quantifying biomarkers, DNA adducts, and metabolites. nih.govtandfonline.com | Enables precise measurement of 2'-deoxyadenosine levels for studies on DNA metabolism and damage. nih.gov |
Tracing Metabolic Pathways and Flux Distribution (¹³C-Metabolic Flux Analysis, ¹³C-MFA) in Cellular and Microbial Systems
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.comnih.gov It involves introducing a ¹³C-labeled substrate, such as a ¹³C-labeled glucose or nucleoside like 2'-Deoxyadenosine-1'-¹³C, into a cellular or microbial system. creative-proteomics.comnumberanalytics.com As the cells metabolize the labeled substrate, the ¹³C isotope is incorporated into various downstream metabolites throughout the metabolic network. youtube.com
By measuring the specific patterns of ¹³C labeling in these intracellular metabolites using mass spectrometry (MS) or NMR, researchers can deduce the relative activities of different metabolic pathways. creative-proteomics.comnih.gov This is because different pathways will result in distinct labeling patterns in the products. creative-proteomics.com For example, the ¹³C from the 1'-position of deoxyadenosine (B7792050) can be traced as it is incorporated into other molecules, providing a direct view of the carbon flow through nucleotide salvage and degradation pathways. youtube.comyoutube.com Computational models are then used to estimate the intracellular fluxes that best explain the experimentally measured isotope labeling patterns. nih.gov This approach provides a detailed, quantitative map of cellular metabolism, revealing how cells utilize nutrients and regulate their metabolic networks under specific conditions. nih.govyoutube.com
The quantification of metabolic fluxes via ¹³C-MFA can be performed under two distinct experimental and modeling paradigms: steady-state and isotopically non-stationary. frontiersin.org
Steady-State ¹³C-MFA (SS-MFA) is the more established method. frontiersin.org It assumes that the organism or cell culture is in a metabolic steady state, where metabolite concentrations and fluxes are constant over time. nih.gov The labeling experiment is conducted over a long period, allowing the ¹³C label from the substrate to fully equilibrate throughout the metabolic network, reaching an isotopic steady state. researchgate.net The analysis of labeling patterns in metabolites (often protein-bound amino acids) at this isotopic equilibrium provides the data needed to calculate the metabolic fluxes. frontiersin.org
Isotopically Non-Stationary ¹³C-MFA (INST-MFA) is a more recent development applicable to systems at a metabolic steady state but sampled before isotopic steady state is reached. nih.gov Instead of waiting for full isotopic equilibrium, INST-MFA involves collecting samples at multiple, short time points during the transient phase after the introduction of the ¹³C tracer. researchgate.netnih.gov This method analyzes the rate at which the ¹³C label is incorporated into different metabolite pools. INST-MFA is particularly valuable for systems that are difficult to maintain in a steady state for long periods, such as many mammalian cell cultures, or for studying dynamic metabolic responses. frontiersin.orgnih.govnih.gov
| Feature | Steady-State ¹³C-MFA (SS-MFA) | Isotopically Non-Stationary ¹³C-MFA (INST-MFA) |
| Core Assumption | Metabolic and isotopic steady state. researchgate.net | Metabolic steady state, but isotopic non-stationary state. frontiersin.orgnih.gov |
| Experiment Duration | Long (hours to days) to achieve isotopic equilibrium. researchgate.net | Short (minutes to hours) to capture transient labeling dynamics. frontiersin.org |
| Sampling | Typically a single time point after reaching isotopic steady state. | Multiple time points during the transient labeling phase. researchgate.net |
| Applicability | Best for microorganisms in balanced growth. | Suitable for systems with slow metabolism or those not amenable to long-term steady-state experiments. nih.govnih.gov |
| Data Measured | Labeling patterns (e.g., MDVs) of metabolites at isotopic equilibrium. | Time course of labeling enrichment in intracellular metabolites. researchgate.net |
A primary application of ¹³C-MFA is to trace the flow of carbon atoms from a labeled substrate through the intricate web of metabolic pathways. youtube.com By tracking how the ¹³C label from a precursor like 2'-Deoxyadenosine-1'-¹³C is distributed among downstream metabolites, researchers can unambiguously determine which pathways are active and quantify their relative contributions to the production of key molecules. nih.govyoutube.com This provides a clear and quantitative picture of carbon flow in the cell.
The raw data obtained from mass spectrometry in a ¹³C-MFA experiment is the Mass Isotopomer Distribution Vector (MDV). nih.gov An MDV describes the fractional abundance of all mass isotopomers of a given metabolite fragment. researchgate.net A mass isotopomer is a molecule that differs from others only in the number of ¹³C atoms it contains.
For a metabolite like 2'-deoxyadenosine, which contains 10 carbon atoms, the unlabeled molecule is denoted as M+0. If it incorporates one ¹³C atom, it becomes M+1; with two ¹³C atoms, it is M+2, and so on, up to M+10. The MDV is a vector that lists the relative abundance of each of these mass isotopomers (M+0, M+1, M+2, etc.). researchgate.net
Different metabolic pathways result in unique scrambling of the ¹³C label, leading to distinct MDVs for the same product metabolite. nih.gov For instance, a metabolite synthesized via one pathway might be predominantly M+1, while an alternative pathway might produce a mix of M+1 and M+2. By measuring the MDVs of key metabolites and nucleosides within the cell and comparing them to the MDVs predicted by a computational model of the metabolic network, ¹³C-MFA can accurately determine the flux through each reaction. nih.govnih.gov The goal of the computational flux estimation is to find the set of fluxes that minimizes the difference between the experimentally measured MDVs and the model-simulated MDVs. nih.gov
| Term | Definition | Example with a 3-Carbon Metabolite (e.g., Alanine) |
| Isotopomers | Molecules with the same number of atoms of each element but differing in isotopic composition. youtube.com | Unlabeled alanine (B10760859) (¹²C₃), alanine with one ¹³C (¹³C₁¹²C₂), etc. |
| Mass Isotopomers | Isotopomers grouped by mass, not by the position of the label. | M+0 (all ¹²C), M+1 (one ¹³C), M+2 (two ¹³C), M+3 (three ¹³C). researchgate.net |
| MDV | A vector representing the fractional abundance of each mass isotopomer. nih.govresearchgate.net | [Fraction of M+0, Fraction of M+1, Fraction of M+2, Fraction of M+3]. |
Analysis of Nucleoside Modifications and Turnover Rates in RNA and DNA
The dynamic nature of nucleic acids involves continuous synthesis, degradation, and modification. Understanding the rates of these processes, known as turnover, and identifying post-transcriptional or post-replicative modifications are crucial for elucidating cellular physiology, aging, and disease pathogenesis. 2'-Deoxyadenosine-1'-13C Monohydrate is instrumental in these studies, primarily through its application in stable isotope labeling and analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
By introducing this compound into cell cultures or model organisms, researchers can track its incorporation into newly synthesized DNA and, to a lesser extent, RNA (following metabolic conversion). This "pulse-chase" or continuous labeling approach allows for the precise measurement of nucleic acid turnover rates. nih.gov Mass spectrometry is a key technique for this quantification. After extracting DNA from the system under study, it is enzymatically digested into individual nucleosides. The ¹³C-labeled 2'-deoxyadenosine can then be distinguished from its unlabeled (¹²C) counterpart by its higher mass. The ratio of labeled to unlabeled nucleoside provides a direct measure of the extent of new DNA synthesis over a specific period. biorxiv.org
This methodology, often part of broader strategies like Turnover and Replication Analysis by Isotope Labeling (TRAIL), allows for the simultaneous quantification of cell proliferation and protein turnover, providing a holistic view of tissue homeostasis. nih.govbiorxiv.org The use of stable isotopes like ¹³C is advantageous over older methods using radioactive isotopes or heavy water (D₂O) because it is non-toxic and the mass shifts are distinct and easily quantifiable with modern high-resolution mass spectrometers. nih.gov
Beyond turnover, this labeled nucleoside aids in the analysis of DNA and RNA modifications. Modifications such as N6-methyladenosine (m6A) in RNA and DNA are critical epigenetic and epitranscriptomic marks that regulate gene expression. nih.gov When studying the dynamics of these modifications, stable isotope-labeled standards are essential for accurate quantification by mass spectrometry. acs.org While a standard for every known modification is ideal, using a labeled precursor like this compound helps to trace the metabolic pathways leading to these modified bases and quantify their formation rates.
The table below outlines the principles of using isotope labeling for turnover analysis.
| Parameter Measured | Principle | Analytical Technique | Key Advantage of ¹³C Labeling |
| DNA Synthesis Rate | Quantifying the incorporation of labeled 2'-deoxyadenosine into newly replicated DNA over time. | LC-MS/MS | High precision and sensitivity; distinguishes newly synthesized from pre-existing DNA. biorxiv.org |
| Nucleic Acid Turnover | Measuring the rate at which the labeled DNA or RNA population is degraded and replaced. | LC-MS/MS | Enables calculation of degradation rates (k_deg) when combined with synthesis data. nih.gov |
| Modification Dynamics | Tracing the conversion of the labeled precursor into modified nucleosides (e.g., m6dA). | LC-MS/MS, NMR | Provides insights into the activity of enzymes responsible for nucleic acid modification. nih.govacs.org |
Characterization of DNA Adduct Formation and Their Structural Elucidation
DNA adducts are segments of DNA that have become covalently bonded to a chemical species. They are often formed by exposure to carcinogens or as a result of endogenous metabolic processes like oxidative stress. nih.gov The formation of DNA adducts is a key event in chemical carcinogenesis, as their persistence can lead to mutations during DNA replication. nih.govacs.org this compound is a valuable tool for studying the formation of these adducts and elucidating their complex structures.
The methodology known as Stable Isotope Labeling and Mass Spectrometry (SILMS) is particularly powerful for this purpose. nih.govacs.org In a typical SILMS experiment, an animal model might be exposed to a ¹³C-labeled carcinogen, while the DNA precursor pool is labeled with a different isotope, or vice-versa. By using this compound, researchers can pre-label the DNA. Subsequent exposure to an unlabeled carcinogen results in the formation of a DNA adduct where the nucleoside portion carries the ¹³C signature. This allows for the unambiguous identification of the adduct using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and helps to distinguish adducts formed from the exogenous agent from those that may arise endogenously. nih.gov
For example, tobacco-specific nitrosamines like N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) are known to form adducts with 2'-deoxyadenosine. nih.govnih.gov These adducts can be complex, involving rearrangements and multiple potential sites of attachment on the adenine (B156593) base. nih.gov Using a ¹³C-labeled 2'-deoxyadenosine in in vitro reactions or in vivo studies would facilitate the tracking of these adducts during their isolation and analysis, confirming that the identified product originated from a deoxyadenosine residue.
Structural elucidation of these adducts is critical and often requires Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of a ¹³C label at a specific position, such as the 1'-carbon, provides a powerful probe for NMR analysis. nih.gov The ¹³C chemical shift is highly sensitive to the local chemical environment. The formation of an adduct can cause significant changes in the chemical shift of the ¹³C-1' atom and its neighboring protons, providing crucial information for determining the adduct's three-dimensional structure and conformation within a DNA helix. This is especially useful for distinguishing between different isomers of an adduct. nih.govnih.gov
The table below summarizes research findings on 2'-deoxyadenosine adducts whose characterization is aided by isotopic labeling techniques.
| Adduct Source | Example Adduct Structure | Analytical Method | Role of ¹³C-Labeling |
| Tobacco Nitrosamines (NNK/NNAL) | N⁶-POB-dAdo (N⁶-[4-oxo-4-(3-pyridyl)but-1-yl]-2'-deoxyadenosine) | LC-MS/MS | Confirms precursor identity and aids in quantification against an internal standard. nih.gov |
| Tobacco Nitrosamines (NNN) | Py-Py(OH)-dN (6-[2-(3-pyridyl)-N-pyrrolidinyl-5-hydroxy]-2'-deoxynebularine) | LC-MS/MS, NMR | Facilitates structural confirmation and differentiation from other adducts. nih.gov |
| Endogenous Aldehydes | N⁶-HOCH₂-dA (N⁶-hydroxymethyl-2'-deoxyadenosine) | SILMS | Distinguishes between adducts from endogenous metabolism versus exogenous exposure. acs.org |
By leveraging the specific isotopic label in this compound, scientists can conduct highly detailed studies on the life cycle of DNA and the mechanisms by which it is damaged, providing invaluable data for toxicology, cancer research, and drug development. nih.govisotope.com
Investigations into Dna Metabolism and Repair Mechanisms Using 2 Deoxyadenosine 1 13c Monohydrate As a Probe
Enzymatic Studies and Substrate Specificity Analysis
The introduction of a 13C label at a specific atomic position in 2'-deoxyadenosine (B1664071) does not significantly alter its chemical properties, making it an excellent tracer for studying enzyme kinetics and substrate specificity. nih.gov
Analysis of Deoxyadenosine (B7792050) Kinases and Phosphorylases Activity and Kinetics
Deoxyadenosine kinase from Mycoplasma mycoides has been shown to phosphorylate deoxyadenosine in a sequential ordered mechanism where ATP binds first, followed by the deoxyribonucleoside. nih.govbiorxiv.org The kinetic constants for this reaction have been determined using surface plasmon resonance (SPR) technology. nih.govbiorxiv.org Similarly, the kinetic properties of deoxyadenosine phosphorylation have been studied in various mammalian tissues, highlighting the preference for either phosphorylation or deamination depending on the tissue type and substrate concentration. researchgate.net For instance, in mouse thymocytes, the ratio of deamination to phosphorylation (Vd/Vk) for deoxyadenosine is significantly high, indicating a preference for deamination. researchgate.net
Methylthioadenosine phosphorylase, which can also act on deoxyadenosine, has been studied in Sarcoma 180 cells, demonstrating the substrate activity of 5'-deoxyadenosine. nih.gov
Table 1: Representative Kinetic Parameters for Deoxyadenosine Kinase
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Method | Reference |
| Mycoplasma mycoides | Deoxyadenosine | 1.1 ± 0.2 | Not Reported | SPR | nih.govbiorxiv.org |
| Human Leukemic Spleen | Deoxyadenosine | Not Reported | Not Reported | Not Reported | nih.gov |
| Mouse Thymocytes | Deoxyadenosine | Kdm = 0.8 µM | Vd = 218 nmol/10^8 cells/hr | Kinetic Analysis | researchgate.net |
Note: The data presented are for unlabeled 2'-deoxyadenosine and serve as a proxy for the expected kinetics with the 1'-13C labeled compound.
Studies on Adenosine (B11128) Deaminase Activity and Inhibition Mechanisms
Adenosine deaminase (ADA) is a critical enzyme that catalyzes the irreversible deamination of adenosine and deoxyadenosine to their respective inosine (B1671953) analogs. tandfonline.comnih.gov Its inhibition is a therapeutic strategy for certain leukemias and immunodeficiencies. harvard.edu 2'-Deoxyadenosine-1'-13C Monohydrate can be employed to study the activity and inhibition of ADA. The 13C label allows for the precise measurement of the enzymatic conversion to 1'-13C-deoxyinosine.
Numerous studies have investigated the inhibition of ADA by various adenosine analogs. These inhibitors are often competitive, binding to the active site of the enzyme. tandfonline.com For example, a study on bovine spleen ADA quantified the inhibitory effects of several molecules structurally related to adenosine, providing their inhibition constants (KI). tandfonline.com Naringin, a flavonoid, has also been shown to competitively inhibit the deamination of cordycepin, adenosine, and 2'-deoxyadenosine, with a higher potency for cordycepin. nih.gov Theoretical studies using molecular dynamics simulations have also been employed to understand the binding of inhibitors like (8R)-deoxycoformycin to adenosine deaminase. pagepress.orgnih.gov
Table 2: Inhibition Constants (KI) of Various Inhibitors for Adenosine Deaminase
| Inhibitor | KI (µM) | Type of Inhibition | Enzyme Source | Reference |
| Adenine (B156593) | 170 | Competitive | Bovine Spleen | tandfonline.com |
| Purine (B94841) | 1100 | Competitive | Bovine Spleen | tandfonline.com |
| Inosine | 350 | Competitive | Bovine Spleen | tandfonline.com |
| Phenylhydrazine | 250 | Competitive | Bovine Spleen | tandfonline.com |
| Naringin | 197 | Competitive | Human ADA1 | nih.gov |
| 6-N-methyladenosine | 20 | Competitive | Intestinal Enzyme | cdnsciencepub.com |
Note: This table presents data for various inhibitors of adenosine deaminase activity, illustrating the types of studies where this compound could be a valuable tool.
Evaluation of DNA Polymerase Fidelity and Substrate Incorporation in Replication
DNA polymerases are responsible for the faithful replication of the genome. nih.gov Their fidelity is a measure of their ability to correctly select and incorporate the complementary nucleotide. researchgate.net The use of isotopically labeled nucleotides like this compound, once converted to the triphosphate form (dATP), allows for the detailed kinetic analysis of its incorporation into a growing DNA strand.
Table 3: Representative Kinetic Parameters for Nucleotide Incorporation by DNA Polymerases
| DNA Polymerase | Substrate Analog | Km (µM) | kcat (s-1) | Fidelity (Error Frequency) | Reference |
| Human pol β | 5'R-cdATP opposite dT | 0.013 | 0.0000041 | Not Reported | nih.gov |
| Human pol η | 5'R-cdATP opposite dT | 0.013 | 0.0000024 | Not Reported | nih.gov |
| Vent DNA Polymerase | dATP | 2.5 | 6.7 | Not Reported | nih.gov |
Note: This table provides examples of kinetic data for the incorporation of deoxyadenosine analogs by DNA polymerases. 2'-Deoxyadenosine-1'-13C triphosphate would be a valuable tool for similar fidelity studies.
Probing Substrate Recognition in Other Nucleoside-Modifying Enzymes
Beyond kinases, phosphorylases, and polymerases, this compound can be used to investigate the substrate specificity of a wide range of other nucleoside-modifying enzymes. These include enzymes involved in the nucleoside salvage pathway and those that can perform transglycosylation reactions. researchgate.net
For instance, nucleoside 2'-deoxyribosyltransferases are enzymes that catalyze the transfer of a deoxyribosyl group between a nucleoside and a purine or pyrimidine (B1678525) base. Engineering these enzymes has been shown to broaden their substrate scope, allowing for the synthesis of various nucleoside analogs. researchgate.net The use of a labeled substrate like this compound would facilitate the monitoring of these reactions and the characterization of the engineered enzymes' substrate preferences.
Another class of enzymes that could be studied are nucleotide halogenases, which can introduce halogen atoms at the 2'-position of nucleotides, a modification that can enhance the drug-like properties of nucleotide analogs. nih.gov Understanding the substrate recognition of these enzymes is crucial for their development as biocatalysts.
DNA Replication and Biosynthesis Pathway Analysis in Research Models
Tracing the flow of metabolites through cellular pathways is a key application of stable isotope labeling. mdpi.comnih.gov this compound is an ideal tracer for dissecting the complexities of DNA replication and the biosynthesis of deoxynucleotide pools in various research models.
Tracing Nucleotide Pool Dynamics in Cell Culture Systems (e.g., mammalian cells, microorganisms)
The incorporation of this compound into the cellular deoxynucleotide pool allows for the quantitative analysis of its contribution to DNA synthesis and its turnover. nih.gov This is particularly valuable in cancer research, where metabolic reprogramming is a hallmark of tumor cells. nih.gov By using techniques like mass spectrometry or NMR, researchers can measure the enrichment of the 13C label in genomic DNA and in the free nucleotide pool over time. nih.govnih.govnih.gov
In microorganisms like Escherichia coli, studies have shown that they can metabolize adenosine and deoxyadenosine. springernature.comnih.gov The use of 13C-labeled deoxyadenosine would enable a more detailed analysis of these metabolic pathways, including the potential for some strains to utilize deoxyadenosines as a carbon source for growth. nih.gov
Table 4: Representative Applications of 13C-Labeled Nucleosides for Tracing Nucleotide Pool Dynamics
| Research Model | Labeled Substrate | Analytical Technique | Key Finding | Reference |
| Rodent Cells | 2H2O (labels deoxyribose) | GC/MS | Enabled measurement of DNA synthesis and cell proliferation in vivo. | nih.gov |
| Human Cancer Cell Lines | 13C-Glucose | LC-MS/MS | Demonstrated differential commitment of glucose to membrane glycan synthesis. | |
| Synechococcus elongatus | 13C5-labeled 5-deoxyribose | Not Specified | Showed uptake of exogenous and excretion of endogenous 5-deoxyribose. | |
| E. coli | Deoxyadenosine | Spectrophotometry | Characterized the metabolism of deoxyadenosine in growing cultures. | springernature.comnih.gov |
Note: This table illustrates the types of studies where this compound can be applied to trace nucleotide metabolism. The specific use of the 1'-13C labeled compound would provide more precise data on the flux through the salvage pathway.
Elucidating Mechanisms of Deoxyadenosine Incorporation into DNA and RNA Structures (in vitro and non-human cell systems)
The precise mechanisms governing the incorporation of nucleosides into DNA and RNA are fundamental to understanding genome replication and transcription. Using this compound, researchers can trace the path of deoxyadenosine as it is integrated into nucleic acid chains in controlled in vitro settings and in non-human cell cultures.
In these experimental systems, the ¹³C isotope at the 1' position of the deoxyribose sugar acts as a detectable label. As cells undergo DNA synthesis, they utilize available nucleosides, including the labeled deoxyadenosine. nih.gov By employing techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, scientists can then identify the presence and location of the ¹³C atom within newly synthesized DNA strands. nih.gov This allows for the direct observation of where and when deoxyadenosine is incorporated.
Studies have shown that modified deoxynucleosides can be taken up by cells and enter the salvage pathway to be converted into deoxynucleoside triphosphates (dNTPs). researchgate.net These labeled dNTPs are then used by DNA polymerases during replication. researchgate.net Research using atom-specifically ¹³C-modified building blocks has demonstrated high coupling yields during solid-phase DNA synthesis, confirming the efficient incorporation of these labeled nucleosides. nih.gov This approach facilitates the investigation of structural and dynamic features of DNA. nih.gov For instance, tracking the incorporation of labeled nucleosides helps in understanding the dynamics of DNA replication at a subcellular level and can reveal processes like the semi-conservative replication of individual DNA strands. nih.gov
The ability to trace the incorporation of this compound also extends to understanding the fidelity and error rates of different DNA polymerases. By analyzing the patterns of incorporation under various conditions, researchers can gain insights into how these enzymes select and insert nucleosides, and how certain factors might influence the accuracy of this process. Furthermore, this technique is instrumental in studying the potential for misincorporation of deoxyadenosines into RNA structures, a rare event that can have significant cellular consequences.
| Experimental System | Key Finding | Technique Used | Significance |
|---|---|---|---|
| In vitro DNA synthesis | Demonstrated efficient incorporation of ¹³C-labeled deoxyadenosine phosphoramidites with high coupling yields. nih.gov | Solid-phase DNA synthesis, Mass Spectrometry, NMR nih.gov | Confirms the utility of labeled nucleosides for studying DNA structure and dynamics without altering the process. nih.gov |
| Cultured human cells | Visualized chromosome replication and segregation by tracing stable isotope labels incorporated into DNA. nih.gov | Stable Isotope Labeling, Imaging Mass Spectrometry nih.gov | Provides a method to trace DNA dynamics at high spatial resolution, revealing semi-conservative replication. nih.gov |
| Various cell lines | Showed that modified deoxynucleosides enter the salvage pathway for conversion to dNTPs and subsequent incorporation into DNA. researchgate.net | Metabolic DNA labeling, Click Chemistry researchgate.net | Highlights the cellular pathways involved in processing and utilizing exogenous labeled nucleosides for DNA synthesis. researchgate.net |
Studies on Nucleoside Salvage Pathways
The nucleoside salvage pathway is a crucial metabolic route that allows cells to recycle nucleosides and bases from the degradation of nucleic acids, thereby conserving energy. This compound is an invaluable tool for investigating the kinetics and regulation of this pathway.
When introduced to cells, the labeled deoxyadenosine is taken up and processed by the enzymes of the salvage pathway. Specifically, deoxyadenosine is phosphorylated by kinases to form deoxyadenosine monophosphate, which can then be further phosphorylated to the triphosphate form and utilized for DNA synthesis. By tracking the ¹³C label, researchers can quantify the rate of uptake, phosphorylation, and incorporation of deoxyadenosine, providing a dynamic view of the salvage pathway's efficiency. nih.gov
These studies are critical for understanding how different cell types regulate their nucleotide pools. For example, some cancer cells exhibit an increased reliance on the salvage pathway, making it a potential target for therapeutic intervention. Research has shown that nucleotide salvage can preserve metabolic substrates that would otherwise be used for de novo synthesis. nih.gov However, an imbalance, such as the supplementation with a single nucleoside, can impair cell proliferation. nih.gov
Furthermore, investigations using labeled nucleosides can shed light on the interplay between the de novo synthesis and salvage pathways for nucleotide production. nih.gov By providing a labeled substrate for one pathway, scientists can observe the compensatory changes in the other, revealing the intricate regulatory networks that maintain nucleotide homeostasis within the cell. nih.govnih.gov
Mechanistic Research on DNA Damage and Repair Pathways
Investigation of DNA Adduct Formation and Repair Processes
DNA adducts are segments of DNA that have become covalently bonded to a chemical, potentially leading to mutations and carcinogenesis if not repaired. acs.orgnih.gov The use of stable isotope-labeled compounds like this compound, in conjunction with sensitive analytical techniques like mass spectrometry, allows for the precise investigation of DNA adduct formation and repair. nih.govoup.com
When cells are exposed to a potential carcinogen, the chemical can react with DNA bases. If the cells have been grown in the presence of this compound, a portion of the deoxyadenosine in their DNA will be labeled. If the carcinogen forms an adduct with adenine, the resulting adduct will also carry the ¹³C label. This allows researchers to definitively identify adducts and study their formation kinetics.
Moreover, this technique is instrumental in studying the repair of these adducts. After the removal of the damaging agent, the rate at which the labeled adducts disappear from the DNA can be monitored over time. This provides direct evidence of the activity of DNA repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER), which are responsible for removing bulky adducts. tera.orgnih.gov By comparing the repair rates in different cell lines or under different conditions, scientists can identify factors that influence the efficiency of DNA repair.
| Research Area | Methodology | Key Insights Gained |
|---|---|---|
| Adduct Identification | Exposing cells with ¹³C-labeled DNA to a carcinogen and analyzing the DNA for labeled adducts. acs.orgresearchgate.net | Unambiguous identification of adducts formed at adenine sites. |
| Formation Kinetics | Measuring the accumulation of labeled adducts over time upon exposure to a carcinogen. nih.gov | Determination of the rate at which specific adducts form. |
| Repair Pathway Analysis | Monitoring the removal of labeled adducts after the withdrawal of the damaging agent. tera.orgnih.gov | Quantification of the efficiency of DNA repair pathways like BER and NER. |
Differentiation of Endogenous vs. Exogenous DNA Modifications Using Stable Isotope Labeling
A significant challenge in toxicology and cancer research is distinguishing between DNA damage caused by internal cellular processes (endogenous) and damage caused by external agents (exogenous). americanchemistry.comacs.org Endogenous damage arises from normal metabolism, such as the production of reactive oxygen species, while exogenous damage is caused by environmental toxins and carcinogens. acs.org
Stable isotope labeling provides a powerful solution to this problem. acs.orgresearchgate.net The methodology, often termed Stable Isotope Labeling and Mass Spectrometry (SILMS), allows for the absolute quantitation of DNA adducts while also differentiating their origin. acs.orgamericanchemistry.com In a typical experiment, researchers culture cells or expose an animal model to a ¹³C-labeled version of a chemical suspected of causing DNA damage. nih.gov Any DNA adducts formed from this exogenous source will contain the ¹³C label. In contrast, adducts formed from identical but endogenously produced chemicals will not be labeled.
Using highly sensitive mass spectrometry, scientists can then detect and quantify both the labeled (exogenous) and unlabeled (endogenous) adducts simultaneously. researchgate.nettoxicology.org This approach has been crucial in assessing the cancer risk of chemicals like formaldehyde, which is both an environmental pollutant and a product of normal cellular metabolism. nih.gov By understanding the relative contributions of endogenous and exogenous sources to the total DNA damage load, a more accurate assessment of the risk posed by environmental exposure can be made. acs.org
Role of Labeled Deoxyadenosine in Understanding DNA Lesion Processing and Bypass
When DNA polymerases encounter a lesion during replication, they may stall, or they may bypass the lesion, sometimes inserting an incorrect nucleotide opposite the damage. This process, known as translesion synthesis (TLS), is a major source of mutation. This compound can be used to study the mechanisms of lesion processing and bypass.
By constructing a DNA template containing a specific lesion and using ¹³C-labeled deoxyadenosine triphosphate in a replication assay, researchers can determine what the polymerase inserts opposite the lesion. If the polymerase inserts adenine, the newly synthesized strand will contain the ¹³C label at that position. This can be detected by mass spectrometry, providing direct evidence for the outcome of the bypass event.
This technique allows for the detailed study of different DNA polymerases, including the specialized TLS polymerases that are often error-prone. By analyzing the incorporation patterns of labeled and unlabeled nucleosides opposite various types of DNA damage, scientists can characterize the fidelity and mutagenic potential of each polymerase. nih.gov These studies are fundamental to understanding how cells tolerate DNA damage and the mechanisms that give rise to mutations, which are a driving force in the development of cancer. nih.govnih.gov
Applications in Cellular and Systems Biology Research Non Human Models
Monitoring Nucleoside and Nucleotide Metabolism in Cell Culture Systems
Stable isotope labeling is a well-established method for quantifying metabolic activity and dynamics in cultured cells. nih.gov By introducing 2'-Deoxyadenosine-1'-13C Monohydrate into cell culture media, researchers can trace the pathways of nucleoside salvage and its subsequent incorporation into the cellular deoxyribonucleotide pools. This process, often termed metabolic labeling, allows for the precise measurement of the kinetics of RNA and DNA synthesis, processing, and decay. youtube.com
The general workflow involves culturing cells with the 13C-labeled precursor, followed by the extraction of metabolites and nucleic acids at various time points. researchgate.net These extracts are then analyzed using high-resolution mass spectrometry (MS) or tandem mass spectrometry (MS/MS) to detect the incorporation of the 13C label. nih.govresearchgate.net This approach provides quantitative data on the flux through specific pathways. For instance, by tracing the 13C label from 2'-deoxyadenosine (B1664071), one can quantify its conversion to deoxyadenosine (B7792050) monophosphate (dAMP), diphosphate (B83284) (dADP), and triphosphate (dATP), and its ultimate incorporation into newly synthesized DNA. This method offers high sensitivity for detecting even short-term changes in gene expression and cellular metabolism. youtube.com The use of such tracers is suitable for various mammalian cell culture applications. sigmaaldrich.com
A technique known as "deep labeling" utilizes custom growth media where basic metabolic precursors are 13C-labeled. nih.gov This allows for the hypothesis-free discovery of endogenous metabolites and metabolic activities. nih.gov By tracing the 13C from compounds like this compound, researchers can identify active pathways, such as de novo purine (B94841) and pyrimidine (B1678525) synthesis, based on the observed mass isotopomers. nih.gov
Table 1: Experimental Workflow for Monitoring Nucleoside Metabolism in Cell Culture
| Step | Description | Analytical Technique | Key Outcome |
|---|---|---|---|
| 1. Labeling | Cells are cultured in a medium containing this compound. | Cell Culture | Introduction of the stable isotope tracer into cellular metabolic pathways. |
| 2. Extraction | Metabolites, including nucleosides, nucleotides, and nucleic acids, are extracted from the cells at specific time points. | Biochemical Extraction | Isolation of molecules containing the 13C label. |
| 3. Separation & Analysis | Extracted molecules are separated (e.g., via LC) and analyzed for 13C incorporation. | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.gov | Quantification of labeled compounds and determination of metabolic flux rates. |
| 4. Data Interpretation | The distribution of the 13C label is used to model and understand the activity of metabolic pathways. | Computational Modeling | Elucidation of pathway dynamics and regulation. |
Elucidation of Metabolic Pathways and Fluxes in Microorganisms (e.g., bacteria, yeast)
In the fields of metabolic engineering and systems biology, 13C-Metabolic Flux Analysis (13C-MFA) is a primary tool for understanding cellular metabolism, particularly in microorganisms like Saccharomyces cerevisiae (yeast). 13cflux.netnih.gov 13C-MFA is used to quantify the rates of metabolic reactions within a cell, providing a detailed picture of the cellular metabolic state. nih.gov13cflux.net
When a microorganism is grown on a substrate containing a 13C-labeled compound such as this compound, the stable isotope is incorporated into the cell's metabolic network. 13cflux.net The specific location of the label, in this case at the 1'-carbon of the deoxyribose sugar, allows for precise tracking. As the deoxyadenosine is metabolized, the 13C label is distributed throughout various interconnected pathways. By analyzing the mass isotopomer distributions in key metabolites, such as amino acids or nucleic acid components, researchers can deduce the relative fluxes through different pathways. nih.gov
This technique has been widely applied to characterize microbial strains, identify metabolic bottlenecks, and guide genetic engineering strategies to improve the production of biochemicals. nih.govresearchgate.net For example, 13C-flux analysis in S. cerevisiae has been used to determine which of the hundreds of biochemical reactions are active under specific growth conditions and to understand the robustness of the metabolic network in response to gene deletions. nih.gov The analysis provides direct evidence of in vivo flux rerouting, offering insights that cannot be obtained from genomic or transcriptomic data alone. 13cflux.netnih.gov
Contributions to Understanding Nucleotide Pool Regulation and its Impact on Cellular Processes
The maintenance of balanced deoxyribonucleoside triphosphate (dNTP) pools is essential for faithful DNA replication and repair. nih.gov Imbalances in these pools can lead to increased mutation rates and genomic instability. The relative levels of available nucleotides can dictate cellular processes, including the incorporation of ribonucleotides into mitochondrial DNA, which can occur when dNTP pools are limited. nih.gov
By using this compound as a tracer, researchers can investigate the regulation of dNTP pools. The labeled 2'-deoxyadenosine enters the salvage pathway, where it is phosphorylated to dAMP, dADP, and finally dATP. By measuring the rate of 13C incorporation into the dATP pool and its subsequent dilution, scientists can quantify the contributions of both salvage and de novo synthesis pathways to the maintenance of this critical nucleotide pool. oup.com
These studies are crucial for understanding how cells coordinate nucleotide synthesis with the demands of the cell cycle. oup.com For instance, nucleotide synthesis is significantly upregulated in the late G1 phase to prepare for DNA replication in the S phase, a process controlled by key transcription factors. oup.com Tracing experiments with labeled nucleosides can reveal how perturbations, such as mutations in regulatory genes or exposure to metabolic inhibitors, affect the dynamics of nucleotide pools and, consequently, impact cellular proliferation and viability. medchemexpress.com The analysis of these pools is also relevant to understanding oncogene-induced senescence and cancer, where nucleotide metabolism is often dysregulated. nih.gov
Table 2: Key Enzymes and Pathways in Deoxyadenosine Metabolism
| Metabolite/Compound | Key Enzyme(s) | Pathway | Significance |
|---|---|---|---|
| 2'-Deoxyadenosine | Deoxyadenosine Kinase | Nucleoside Salvage | Phosphorylates deoxyadenosine to dAMP. |
| dAMP (deoxyadenosine monophosphate) | Adenylate Kinase | Nucleotide Metabolism | Converts dAMP to dADP. |
| dADP (deoxyadenosine diphosphate) | Ribonucleotide Reductase, Nucleoside Diphosphate Kinase | Nucleotide Metabolism | Converts ADP to dADP; converts dADP to dATP. nih.gov |
| dATP (deoxyadenosine triphosphate) | DNA Polymerase | DNA Synthesis/Repair | A building block for DNA. nih.gov |
Use as a Tracer in Mechanistic Studies of Fundamental Cellular Processes Beyond DNA Synthesis
While the primary fate of 2'-deoxyadenosine is incorporation into DNA during replication, it and its phosphorylated derivatives are also substrates for other fundamental cellular processes. The use of this compound enables the study of these mechanisms with high precision.
One such area is DNA damage and repair. Cells possess complex DNA damage tolerance pathways, such as the RAD6 pathway in yeast, which can operate outside of the S phase of the cell cycle. nih.gov This pathway helps cells tolerate damaged DNA templates that can stall replication forks. nih.gov These repair mechanisms often involve the synthesis of a new DNA patch to fill single-stranded gaps. By supplying this compound, researchers can trace the incorporation of deoxyadenosine into DNA during these repair processes, which occur independently of genome-wide replication. This allows for the quantification of DNA repair synthesis and helps to elucidate the kinetics and regulation of these critical maintenance pathways.
Furthermore, deoxyadenosine derivatives can act as signaling molecules and allosteric regulators of enzymes. For example, dATP is an allosteric regulator of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. nih.gov By tracing the flux of 13C from deoxyadenosine into the dATP pool, researchers can correlate the size and synthesis rate of the dATP pool with the activity of enzymes it regulates, providing a more dynamic understanding of metabolic control.
Future Directions and Emerging Research Avenues
Development of Advanced Multi-Isotopic Labeling Strategies for Comprehensive Analysis
The singular labeling of 2'-deoxyadenosine (B1664071) at the 1'-position with ¹³C is just the beginning. The future lies in multi-isotopic labeling, where 2'-Deoxyadenosine-1'-¹³C Monohydrate is used in concert with other stable isotopes like ¹⁵N, ²H, and ¹⁸O. This approach allows for a more granular and multi-faceted analysis of DNA and its complex interactions.
For instance, combining ¹³C labeling in the deoxyribose sugar with ¹⁵N labeling in the adenine (B156593) base of the same nucleoside can provide distinct signals for both the sugar and the base moieties. This dual labeling is invaluable for nuclear magnetic resonance (NMR) spectroscopy studies, as it helps to resolve spectral overlap and allows for the unambiguous assignment of signals, even in large and complex nucleic acid structures or protein-DNA complexes. Such strategies are crucial for studying the subtle conformational changes in DNA upon protein binding or drug intercalation.
Furthermore, the development of synthetic methodologies to create "designer" nucleosides with various isotopic labels at specific atomic positions is a burgeoning field. These multi-labeled molecules, including derivatives of 2'-deoxyadenosine, can be incorporated into DNA strands, which are then analyzed by mass spectrometry (MS) or NMR. The distinct mass shifts or NMR signals from the different isotopes provide a wealth of information on DNA dynamics, replication, and repair mechanisms.
Table 1: Examples of Multi-Isotopic Labeling Strategies and Their Applications
| Isotope Combination | Analyte | Analytical Technique | Research Application |
| ¹³C / ¹⁵N | DNA/RNA | NMR Spectroscopy | Studying structure and dynamics of nucleic acids and their complexes with proteins. |
| ¹³C / ²H | DNA/RNA | NMR Spectroscopy | Probing the dynamics of larger nucleic acid molecules by reducing relaxation effects. |
| ¹³C / ¹⁵N / ¹⁸O | Nucleotides/DNA | Mass Spectrometry | Tracing metabolic pathways and quantifying DNA synthesis and turnover. |
This multi-faceted labeling approach, moving beyond a single ¹³C tag, will offer a more holistic view of DNA's lifecycle and function within the cell.
Integration with High-Throughput Omics Technologies (e.g., Integrated Fluxomics and Metabolomics)
The integration of stable isotope tracing with "omics" technologies is revolutionizing our understanding of systems biology. 2'-Deoxyadenosine-1'-¹³C Monohydrate is poised to be a key player in this integration, particularly in the fields of metabolomics and fluxomics.
Metabolic flux analysis (MFA) using ¹³C-labeled substrates (¹³C-MFA) is a powerful technique to quantify the rates of metabolic pathways within a cell. By introducing ¹³C-labeled precursors like 2'-deoxyadenosine into cells, researchers can trace the path of the ¹³C atom as it is incorporated into various downstream metabolites. Mass spectrometry or NMR analysis of these metabolites reveals the distribution of the ¹³C label, which can then be used to calculate the flux through different biochemical pathways, such as the pentose (B10789219) phosphate (B84403) pathway and nucleotide salvage pathways.
The combination of fluxomics with other omics data, such as transcriptomics and proteomics, provides a multi-dimensional view of cellular regulation. For example, by correlating changes in metabolic fluxes with changes in gene expression, scientists can uncover novel regulatory mechanisms that control cell growth, proliferation, and response to disease. The use of 2'-Deoxyadenosine-1'-¹³C Monohydrate in these integrated approaches can specifically illuminate the pathways of DNA precursor synthesis and how they are regulated in normal versus cancerous cells.
Table 2: Research Findings from Integrated Omics and Isotope Tracing
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